ddTTP-alpha-S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

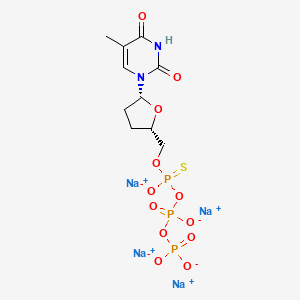

tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYCGHHJGEUNT-PPIYBXBVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na4O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Dideoxynucleoside Triphosphate Ddntp Family: Role As Chain Terminators in Dna Synthesis

The foundation for understanding ddTTP-α-S lies in its parent family, the dideoxynucleoside triphosphates (ddNTPs). These molecules are defined by a critical modification to the deoxyribose sugar. Unlike their natural counterparts, deoxynucleoside triphosphates (dNTPs), which possess a hydroxyl (-OH) group at the 3' position of the sugar ring, ddNTPs lack this group. wikipedia.orgaatbio.com This seemingly minor structural alteration has a profound functional consequence.

During DNA synthesis, DNA polymerase enzymes catalyze the formation of a phosphodiester bond. This reaction involves a nucleophilic attack from the 3'-OH group of the growing DNA strand on the innermost (alpha) phosphate (B84403) of an incoming dNTP. wikipedia.orgnih.govnih.gov The absence of the 3'-OH group in an incorporated ddNTP means that this crucial chemical bond cannot be formed with the next nucleotide. biostate.aibiosyn.com As a result, once a DNA polymerase adds a ddNTP to a nascent DNA chain, the elongation of that chain is permanently halted. aatbio.comnih.gov This property earns them the name "chain terminators."

This ability to terminate DNA synthesis is the cornerstone of the Sanger sequencing method, a foundational technology in genomics developed by Frederick Sanger in 1977. wikipedia.orgaatbio.com In this method, four separate DNA synthesis reactions are run, each containing all four dNTPs but "spiked" with a low concentration of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP). biostate.ainih.gov The polymerase randomly incorporates either a dNTP (allowing the chain to continue) or a ddNTP (terminating the chain). This process generates a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. biostate.aibiosyn.com When these fragments are separated by size using gel electrophoresis, the DNA sequence can be read directly. nih.gov

| Component | Structure | Function in DNA Synthesis |

| dNTP | Contains a 3'-hydroxyl group | Allows for the formation of a phosphodiester bond and chain elongation |

| ddNTP | Lacks a 3'-hydroxyl group | Prevents phosphodiester bond formation, causing chain termination wikipedia.orgbiostate.ai |

Significance of α Thiol Modification in Nucleotide Analogs for Biochemical Probes

The distinguishing feature of ddTTP-α-S is the substitution of a non-bridging oxygen atom with a sulfur atom on the alpha-phosphate of the triphosphate chain. This modification creates a phosphorothioate (B77711) linkage. trilinkbiotech.com The introduction of this sulfur atom, or "α-thiol modification," imparts several valuable characteristics that enhance the utility of the nucleotide analog as a biochemical probe.

The primary significance of the phosphorothioate backbone is its increased resistance to nuclease degradation. trilinkbiotech.comnih.gov Many nucleases, enzymes that cleave phosphodiester bonds in nucleic acids, exhibit reduced or no activity on phosphorothioate linkages. This property is particularly valuable in experiments where the integrity of a DNA fragment is crucial. For instance, the phosphorothioate linkage makes the resulting chain resistant to the activity of certain 5'-phosphodiesterases. caymanchem.com

This nuclease resistance is exploited in various molecular biology techniques. In applications like single nucleotide polymorphism (SNP) genotyping, allele-specific primers incorporating an α-S-ddNTP at their 3' end are protected from enzymatic digestion, which allows for subsequent steps to identify the specific allele present. caymanchem.com The enhanced stability of phosphorothioate-modified nucleic acids has also made them a cornerstone of therapeutic oligonucleotide development, where longevity in a cellular environment is critical. nih.govnih.govresearchgate.net

| Modification | Chemical Change | Key Property | Application Example |

| α-Thiol | Oxygen on α-phosphate replaced by Sulfur | Nuclease Resistance trilinkbiotech.comnih.gov | SNP Genotyping, Nuclease Activity Assays caymanchem.com |

| Dideoxy | 3'-Hydroxyl group removed from sugar | Chain Termination wikipedia.orgaatbio.com | Sanger DNA Sequencing nih.gov |

Historical and Contemporary Relevance of Ddttp α S in Mechanistic Enzymology and Nucleic Acid Sciences

Substrate Recognition and Incorporation by DNA Polymerases

DNA polymerases are enzymes responsible for synthesizing DNA molecules from nucleoside triphosphates, using a DNA template to guide the process. They exhibit specific mechanisms for recognizing and incorporating these substrates, which are influenced by the nucleotide's structure and the polymerase's active site architecture. Modified nucleotides like ddTTP-α-S are often used to probe these mechanisms due to their altered interactions.

Specificity and Efficiency of Incorporation across Polymerase Families

DNA polymerases are classified into several families (e.g., A, B, C, X, Y), each with distinct structural features and substrate specificities wikipedia.org. While natural deoxynucleoside triphosphates (dNTPs) are the primary substrates, the incorporation efficiency of modified nucleotides can vary significantly depending on the polymerase family and specific enzyme. For instance, some polymerases are engineered or naturally possess the ability to incorporate modified nucleotides more efficiently than others nih.govmdpi.com. The general mechanism involves the polymerase binding the incoming dNTP, which is guided by the template base, leading to a conformational change that positions the nucleotide for catalysis frontiersin.org. The incorporation of α-thiolated nucleotides, such as ddTTP-α-S, is often subject to stereochemical discrimination by polymerases trilinkbiotech.commdpi.comresearchgate.netresearchgate.net. Studies have shown that while canonical dNTPs are efficiently incorporated, α-thiolated analogs may be incorporated at rates that are "just slightly slower than that of the canonicals" trilinkbiotech.com.

Influence of the 3'-Deoxy and α-Thiol Modifications on Active Site Binding

The structural modifications in ddTTP-α-S profoundly affect its interaction with the DNA polymerase active site.

3'-Deoxy Modification: The absence of the 3'-hydroxyl group on the deoxyribose sugar, characteristic of dideoxynucleotides (like ddTTP), prevents the formation of a phosphodiester bond with the next incoming nucleotide. This is because the 3'-OH group acts as the nucleophile in the polymerization reaction libretexts.orgtrilinkbiotech.com. This lack of a 3'-OH can disrupt hydrogen bonding interactions within the active site, potentially increasing the activation energy required for phosphoryl transfer frontiersin.org. Consequently, ddTTP acts as a chain terminator, halting DNA synthesis trilinkbiotech.comcaymanchem.com.

α-Thiol Modification: The replacement of an oxygen atom with sulfur in the α-phosphate group introduces a chiral center at the phosphorus atom google.com. This modification alters the electronic properties and coordination capabilities of the phosphate (B84403) moiety. Sulfur coordinates more weakly with divalent metal ions, such as Mg2+, compared to oxygen trilinkbiotech.com. This difference in coordination can significantly influence how the nucleotide is recognized and bound within the polymerase active site, which typically employs a two-metal-ion catalytic mechanism wikipedia.orgtrilinkbiotech.com. The α-thiol modification is particularly critical in determining the stereochemical preference of polymerases mdpi.comresearchgate.netresearchgate.net.

Stereochemical Basis of Polymerization with α-Thiolated Nucleotides

The introduction of a sulfur atom at the α-phosphate position of a nucleoside triphosphate creates a chiral center, leading to the existence of two diastereomers: the Rp and Sp isomers. DNA polymerases often exhibit a preference for one isomer over the other, a phenomenon known as stereoselectivity.

Diastereomeric Recognition (Rp and Sp Isomers) by DNA Polymerases

Research indicates that DNA polymerases generally display a preference for the Sp diastereomer of α-thiolated nucleotides for incorporation trilinkbiotech.commdpi.comresearchgate.netresearchgate.net. For example, the Sp isomer of dATPαS is recognized as a substrate by enzymes like the Klenow fragment, while the Rp isomer is typically not incorporated mdpi.com. This preference is attributed to the differential coordination of the sulfur atom in the Rp isomer with the metal ions in the active site, which can hinder proper substrate binding and positioning trilinkbiotech.com. The sulfur atom in the Rp isomer may coordinate poorly with the first and second Mg2+ ions, leading to non-recognition, whereas the sulfur in the Sp isomer perturbs the third Mg2+ ion interaction less severely, allowing for recognition trilinkbiotech.com. However, exceptions exist; for instance, one study noted that Pol X recognized both diastereomers of dGTPαSe, with the Rp isomer being a better substrate nih.gov.

Configurational Inversion at the α-Phosphorus Center During Phosphodiester Bond Formation

The chemical mechanism of phosphodiester bond formation during DNA synthesis involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of the incoming nucleotide libretexts.orgnumberanalytics.com. This reaction proceeds via an SN2-like mechanism, which characteristically results in the inversion of configuration at the phosphorus center researchgate.netnih.gov. Therefore, when a polymerase incorporates an Sp-diastereomer of an α-thiolated nucleotide triphosphate (like Sp-ddTTP-α-S), the resulting phosphorothioate linkage in the DNA chain adopts the Rp configuration researchgate.net. This stereochemical inversion is a fundamental aspect of nucleotide polymerization and has been directly visualized using modified nucleotides nih.gov.

Kinetic Characterization of Enzyme-ddTTP-α-S Interactions

Kinetic studies are essential for quantifying the interactions between DNA polymerases and their substrates, including modified nucleotides. Parameters such as Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) provide insights into substrate binding affinity and catalytic efficiency oup.comacs.org.

Compound List

ddTTP-α-S (dideoxythymidine triphosphate alpha-sulfur)

ddTTP (2',3'-Dideoxythymidine-5'-Triphosphate)

dNTPs (deoxynucleoside triphosphates)

dNTPαS (deoxynucleoside triphosphate alpha-sulfur)

Sp-dNTPαS

Rp-dNTPαS

dATPαS

dGTPαSe

Rp-dGTPαSe

Sp-dGTPαSe

rNTPs (ribonucleotide triphosphates)

dUTP

dTTP

Klenow Fragment

Taq DNA polymerase

Pol I (DNA polymerase I)

Pol γ (DNA polymerase gamma)

Pol λ (DNA polymerase lambda)

Pol β (DNA polymerase beta)

Pol X

T7 RNA polymerase

Pfu-Pol

9°N DNA polymerase

KOD DNA polymerase

Taq, Tth, Pfu, Vent, Deep Vent, Vent (exo-), and Deep Vent (exo-) DNA polymerases

Data Tables

Due to the nature of the available search results, direct quantitative data specifically for ddTTP-α-S across multiple polymerase families is limited. The tables below summarize key qualitative and quantitative findings from related α-thiolated nucleotides and general polymerase mechanisms that are relevant to ddTTP-α-S.

Table 1: Stereoisomer Recognition of α-Thiolated Nucleotides by DNA Polymerases

| Nucleotide Analog | Polymerase Type/Family | Preferred Isomer | Recognition/Incorporation | Citation(s) |

| dNTPαS | General DNA Polymerases | Sp | Preferred for incorporation | trilinkbiotech.commdpi.comresearchgate.netresearchgate.net |

| dATPαS | Klenow Fragment | Sp | Recognized; Rp not incorporated | mdpi.com |

| dNTPαS | General DNA Polymerases | Sp | Poor recognition of Rp isomer | trilinkbiotech.com |

| dGTPαSe | Pol X | Rp | Better substrate than Sp (exception) | nih.gov |

| Nucleoside α-thiotriphosphates | Klenow Fragment, T7 RNA Polymerase | Sp | Good substrate | mdpi.com |

Table 2: Kinetic Observations for α-Thiolated Nucleotides and Related Analogs

| Nucleotide Analog | Polymerase Type | Kinetic Observation | Citation(s) |

| Sp-dNTPαS | General DNA Polymerases | Incorporation rate "just slightly slower than that of the canonicals" | trilinkbiotech.com |

| dNTPαS | General DNA Polymerases | Reduced rates of incorporation relative to canonical dNTPs | trilinkbiotech.com |

| dGTPαSe-Rp | Pol X | 51.1-fold stronger binding (Km) and 21.8-fold higher catalytic efficiency (kcat/Km) than Sp isomer | nih.gov |

| ddTTP | DNA Polymerase γ | Ki = 400 nM (inhibition) | caymanchem.com |

| ddNTPs | Pfu-Pol | Improved utilization (lower ddNTP:dNTP ratios required for sequencing) in specific mutants | nih.gov |

Steady-State and Pre-Steady-State Kinetic Analyses

Kinetic analyses are fundamental to understanding enzyme mechanisms. Steady-state kinetics typically measures reaction rates under conditions where the concentration of reaction intermediates remains constant over time, allowing for the determination of parameters like Michaelis constant () and maximum velocity (), from which the catalytic rate constant () can be derived. Pre-steady-state kinetics, on the other hand, probes the rapid, initial events of the reaction before the steady state is reached, often revealing transient intermediates and individual rate constants for each step in the catalytic cycle.

Studies involving α-phosphorothioate analogs, including dTTP-α-S and dATP-α-S, have provided insights into their kinetic behavior with various DNA polymerases. For instance, pre-steady-state kinetic analyses of T7 DNA polymerase with dTTP(αS) indicated that the chemical step (phosphodiester bond formation, ) occurs rapidly (≥ 9000 s⁻¹), and the initial rate of polymerization is not affected by the α-S substitution nih.gov. However, the α-phosphorothioate substitution did attenuate the pyrophosphate (PPi) exchange reaction nih.gov. Similarly, for E. coli DNA polymerase I, dTTP-α-S showed similar initial incorporation rates to dTTP, but its rate of incorporation diminished over time, suggesting potential issues with processivity or product release nih.gov.

While direct quantitative data for ddTTP-α-S across multiple polymerases is limited in the reviewed literature, studies on related analogs provide context. For example, with Mau DNA polymerase, dideoxythymidine triphosphate (ddTTP), a related analog lacking the α-sulfur but possessing the dideoxy structure, exhibited a of 16 µM and a of 0.2 s⁻¹ for correct nucleotide incorporation. In contrast, for incorrect nucleotide incorporation, the was significantly higher (200–500 µM), and the was an order of magnitude lower (~0.02 s⁻¹) mdpi.com. Furthermore, pre-steady-state kinetic analyses of dATPαS stereoisomers with rat brain DNA polymerase β revealed significant stereoselectivity, with Sp/Rp ratios for incorporation varying depending on the metal ion cofactor (e.g., 57.5 with Mg²⁺) epa.gov. These studies collectively highlight that modifications at the α-phosphate and the sugar moiety can profoundly influence kinetic parameters.

Table 1: Kinetic Parameters of Nucleotide Analogs with DNA Polymerases

| Nucleotide Analog | DNA Polymerase | Parameter | Value (Units) | Notes | Reference |

| ddTTP | Mau DNA polymerase | 16 µM | For correct dNTP incorporation. | mdpi.com | |

| ddTTP | Mau DNA polymerase | 0.2 s⁻¹ | For correct dNTP incorporation. | mdpi.com | |

| ddTTP | Mau DNA polymerase | 200–500 µM | For incorrect dNTP incorporation. | mdpi.com | |

| ddTTP | Mau DNA polymerase | ~0.02 s⁻¹ | For incorrect dNTP incorporation (approx. 10-fold lower). | mdpi.com | |

| dTTP(αS) | T7 DNA polymerase | (chemical) | ≥ 9000 s⁻¹ | Rate of phosphodiester bond formation. | nih.gov |

| dTTP(αS) | T7 DNA polymerase | Initial Rate | No effect vs dTTP | nih.gov | |

| dTTP(αS) | E. coli DNA Pol I | Rate over time | Diminished to 10% | Compared to initial rate. | nih.gov |

| dATPαS (Sp) | Rat brain Pol β | Sp/Rp ratio | 57.5 (with Mg²⁺) | Stereoselectivity for incorporation. | epa.gov |

| dATPαS (Sp) | Rat brain Pol β | Sp/Rp ratio | 7.6 (with Mn²⁺) | Stereoselectivity for incorporation. | epa.gov |

| dATPαS (Sp) | Rat brain Pol β | Sp/Rp ratio | 21 (with Cd²⁺) | Stereoselectivity for incorporation. | epa.gov |

| Thymidine analogs | Therminator DNA Pol | reduction | >1000-fold | For misincorporation compared to correct incorporation. | oup.com |

Phosphorothioate Elemental Effects as Probes for Rate-Limiting Steps

The substitution of a non-bridging oxygen atom with sulfur at the α-phosphate position in nucleotides, as seen in ddTTP-α-S, can serve as a valuable probe for identifying rate-limiting steps in DNA polymerization. The presence of sulfur, being larger and more polarizable than oxygen, can subtly alter the electronic and steric environment around the phosphate linkage.

Research indicates that α-phosphorothioate substitution often has minimal impact on the initial rate of nucleotide incorporation, suggesting that the chemical step of phosphodiester bond formation is not the sole rate-limiting factor nih.govnih.gov. Instead, the sulfur modification has been implicated in affecting subsequent steps, such as pyrophosphate (PPi) release or conformational changes within the polymerase-DNA complex. For instance, the attenuation of the PPi exchange reaction by 15-18 fold upon α-phosphorothioate substitution in dTTP analogs points to an influence on the steps following chemical catalysis nih.govnih.gov. In some cases, the reduced rate of incorporation of α-S analogs may stem from slower PPi release or a conformational rearrangement required for product release and enzyme re-priming nih.gov. Furthermore, the stereochemistry of the phosphorothioate linkage (Rp vs. Sp) can significantly impact enzyme recognition and catalytic rates, as observed with dATPαS, where different metal cofactors modulated the stereoselectivity epa.gov. These effects collectively suggest that the α-sulfur atom can alter the energy landscape of the reaction pathway, making certain steps more or less rate-limiting.

Effects on Polymerase Processivity and Fidelity

The incorporation of ddTTP-α-S and related phosphorothioate analogs can influence both the processivity and fidelity of DNA polymerases. Processivity refers to the ability of a polymerase to remain bound to the DNA template and synthesize a long strand without dissociating, while fidelity relates to the accuracy of nucleotide selection and incorporation.

Studies have shown that phosphorothioate modifications can impact these aspects. For example, the incorporation of dCTP-α-S into DNA has been observed to dramatically increase the error rate of DNA polymerase α, even under conditions that would normally prevent such errors nih.gov. This suggests that the α-S modification can compromise the polymerase's proofreading or discrimination mechanisms, leading to reduced fidelity. In other contexts, reduced incorporation rates of α-S nucleotide analogs relative to natural dNTPs have been proposed to enhance specificity by allowing mismatched nucleotides more time to dissociate from the active site trilinkbiotech.com. This could indirectly improve fidelity by reducing the likelihood of incorporating an incorrect base.

Compound List

ddTTP-α-S (2',3'-dideoxythymidine-5'-O-(1-thiotriphosphate))

Chemical Synthesis and Derivatization of Dideoxyribonucleoside 5 O 1 Thiotriphosphates

Synthetic Methodologies for α-Thiolated Nucleoside Triphosphates

The synthesis of α-thiolated nucleoside triphosphates, including ddTTP-alpha-S, generally involves the phosphorylation of the corresponding nucleoside. A common and effective strategy is a one-pot synthesis that begins with the unprotected nucleoside. nih.gov

One established method involves the reaction of the deoxynucleoside with phosphorous acid and a condensing agent such as N,N'-di-p-tolylcarbodiimide in anhydrous pyridine. This reaction predominantly yields the deoxynucleoside 5'-phosphite. For thymidine, the yield of the 5'-phosphite is reported to be around 92%. Subsequent sulfurization of the phosphite (B83602) intermediate is achieved by treatment with elemental sulfur in the presence of a trialkylamine and trimethylsilyl (B98337) chloride in dry pyridine. This step proceeds almost quantitatively to produce the deoxynucleoside phosphorothioate (B77711). The final step is the condensation of the phosphorothioate with pyrophosphate to form the α-thio-derivative of the deoxynucleoside triphosphate as a mixture of diastereomers. nih.gov

Another approach involves the use of thiophosphoryl chloride (PSCl₃) in a one-pot reaction. The dried nucleoside is reacted with PSCl₃ in an anhydrous solvent like triethylphosphate. Following this, a salt of pyrophosphate, such as the tetrabutylammonium (B224687) salt, is added. The resulting nucleotide products can then be precipitated and purified. This method has been successfully applied to the synthesis of various deoxynucleoside α-thiotriphosphates. nih.gov

A summary of a general synthetic scheme is presented below:

| Step | Reagents and Conditions | Product |

| 1. Phosphitylation | Unprotected Deoxynucleoside, Phosphorous Acid, N,N'-di-p-tolylcarbodiimide, Anhydrous Pyridine | Deoxynucleoside 5'-phosphite |

| 2. Sulfurization | Sulfur, Trialkylamine, Trimethylsilyl chloride, Dry Pyridine | Deoxynucleoside 5'-phosphorothioate |

| 3. Condensation | Pyrophosphate | Deoxynucleoside 5'-O-(1-thiotriphosphate) (mixture of Sp and Rp diastereomers) |

Preparation and Characterization of ddTTP-α-S Diastereomers

The synthesis of ddTTP-α-S results in a racemic mixture of the Sp and Rp diastereomers. The separation and characterization of these individual stereoisomers are crucial for studying their specific biological activities.

Separation of Diastereomers:

Ion-exchange chromatography is a powerful technique for the preparative scale separation of the Sp and Rp diastereomers of deoxynucleoside 5'-O-(1-thio)triphosphates. nih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (rp-HPLC), is also highly effective for both analytical and preparative separation of these diastereomers. researchgate.net The separation is based on the differential interaction of the two stereoisomers with the stationary phase. For phosphorothioated oligonucleotides, it has been observed that the Rp diastereomer often elutes before the Sp diastereomer under certain ion-pairing reversed-phase chromatography conditions. nih.govdiva-portal.org

Characterization of Diastereomers:

Once separated, the individual diastereomers are characterized using various analytical techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key method for characterizing phosphorus-containing compounds. The phosphorus atom in each diastereomer exists in a different chemical environment, leading to distinct chemical shifts in the ³¹P NMR spectrum. This allows for the identification and purity assessment of the separated Sp and Rp isomers. researchgate.netnih.govnih.gov The difference in chemical shifts for the individual enantiomers can be observed, aiding in their differentiation. nih.gov

Enzymatic Digestion: The stereoconfiguration of the phosphorothioate linkage can be determined by stereospecific enzymatic digestion. Certain exonucleases exhibit stereoselectivity, preferentially cleaving or being blocked by one of the diastereomers. For instance, exonuclease III is known to be sensitive to the stereochemistry of the phosphorothioate linkage. researchgate.net

A typical workflow for the preparation and characterization of ddTTP-α-S diastereomers is outlined below:

| Step | Method | Purpose |

| 1. Synthesis | Chemical Synthesis (as described in 4.1) | Production of a racemic mixture of Sp and Rp ddTTP-α-S |

| 2. Separation | Ion-Exchange Chromatography or Reversed-Phase HPLC | Isolation of individual Sp and Rp diastereomers |

| 3. Characterization | ³¹P NMR Spectroscopy | Confirmation of structure and assessment of purity of each diastereomer |

| 4. Configuration Analysis | Stereospecific Enzymatic Digestion | Determination of the absolute configuration (Sp or Rp) of each isolated diastereomer |

Synthesis of Related Dideoxynucleoside α-Thiotriphosphate Analogs (e.g., ddGTP-α-S, ddATP-α-S)

The synthetic methodologies described for ddTTP-α-S are generally applicable to the preparation of other 2',3'-dideoxynucleoside 5'-O-(1-thiotriphosphate) analogs, such as ddGTP-α-S and ddATP-α-S. glpbio.comtrilinkbiotech.com The process begins with the corresponding 2',3'-dideoxynucleoside (2',3'-dideoxyguanosine or 2',3'-dideoxyadenosine).

These analogs are also synthesized as a mixture of Sp and Rp diastereomers, which can be separated using chromatographic techniques like HPLC. glpbio.comcaymanchem.com The characterization of these analogs follows the same principles as for ddTTP-α-S, utilizing ³¹P NMR and enzymatic methods to confirm their structure and stereochemistry.

The availability of these analogs is important for various biochemical and molecular biology studies. For instance, thiol-containing dideoxynucleoside triphosphates have been used in the development of novel methods for genotyping single nucleotide polymorphisms (SNPs). caymanchem.comcaymanchem.com

Below is a table summarizing key information for ddTTP-α-S and its related analogs:

| Compound Name | Abbreviation | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) |

| 2',3'-Dideoxythymidine-5'-O-(1-thiotriphosphate) | ddTTP-α-S | C₁₀H₁₇N₂O₁₂P₃S | 482.20 g/mol |

| 2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) | ddGTP-α-S | C₁₀H₁₆N₅O₁₁P₃S | 507.24 g/mol |

| 2',3'-Dideoxyadenosine-5'-O-(1-thiotriphosphate) | ddATP-α-S | C₁₀H₁₆N₅O₁₀P₃S | 491.24 g/mol |

Perspectives and Future Research Directions

Unexplored Enzyme Systems and Their Interactions with ddTTP-α-S

While ddTTP is primarily known for its role in DNA sequencing and chain termination by DNA polymerases, the α-phosphorothioate modification in ddTTP-α-S introduces new possibilities for interaction with a broader range of enzymes. The sulfur atom at the α-phosphate position can alter substrate recognition, binding affinity, and catalytic mechanisms of enzymes that process nucleotides or interact with the phosphate (B84403) backbone.

Future research could investigate the interactions of ddTTP-α-S with enzymes involved in DNA repair pathways, such as base excision repair (BER) enzymes or nucleotide excision repair (NER) components. These enzymes often recognize and process damaged or modified nucleotides, and the altered electronic and steric properties of ddTTP-α-S might lead to unique interactions or inhibitory effects. Additionally, enzymes involved in nucleotide metabolism or signaling pathways that utilize nucleoside triphosphates as substrates or cofactors could be explored. For instance, some kinases or nucleotidases might exhibit altered substrate specificity or catalytic efficiency when presented with ddTTP-α-S. The presence of the α-thio group can also influence interactions with enzymes that bind to the phosphate moiety, such as certain ligases or nucleases, potentially modulating their activity or specificity mdpi.comacs.org.

Potential for Novel Assay Development Leveraging α-Thiol Chemistry

The α-thiol modification in ddTTP-α-S offers a reactive handle for chemical derivatization, opening doors for the development of novel detection and assay methodologies. The sulfur atom can participate in various chemical reactions, including nucleophilic additions, disulfide bond formation, or conjugation with reporter molecules via specific chemistries like "click" reactions.

One promising area is the development of fluorescent or colorimetric assays. ddTTP-α-S could be covalently linked to fluorophores or chromophores through reactions involving the α-sulfur, creating probes for detecting specific enzymatic activities or molecular interactions. For example, assays could be designed where the incorporation or processing of ddTTP-α-S by an enzyme triggers a chemical reaction at the α-sulfur, leading to a detectable signal mdpi.com. Furthermore, the unique chemical properties of the phosphorothioate (B77711) linkage could be exploited in affinity-based assays, such as enzyme-linked immunosorbent assays (ELISAs), by creating specific antibodies or binding partners that recognize this modification. The development of sensitive detection methods for phosphorothioate modifications, as demonstrated with techniques like UPLC-MS or mass spectrometry, also suggests potential for quantitative assays that monitor the presence or transformation of ddTTP-α-S waters.comnih.gov.

Integration with Advanced Biophysical Techniques for Real-Time Mechanistic Studies

The detailed characterization of ddTTP-α-S interactions with biological macromolecules requires advanced biophysical techniques that can provide real-time kinetic, thermodynamic, and structural information. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and single-molecule Förster Resonance Energy Transfer (smFRET) are well-suited for this purpose.

SPR and ITC can quantify binding affinities (KD), association (kon), and dissociation (koff) rate constants, as well as thermodynamic parameters (ΔH, ΔS) of ddTTP-α-S binding to target enzymes or nucleic acids csic.esxantec.comnicoyalife.com. These studies can reveal how the α-thio modification impacts the stability and dynamics of molecular complexes. For instance, SPR could monitor the real-time binding of ddTTP-α-S to a DNA polymerase, providing kinetic data that differs from that of standard ddTTP. ITC could then provide the thermodynamic basis for these observed binding differences.

smFRET, particularly when combined with site-specific labeling of ddTTP-α-S, can offer insights into conformational changes during enzymatic reactions. By attaching a FRET pair to the ddTTP-α-S molecule, researchers could track its movement and the associated structural rearrangements of the enzyme-nucleotide complex in real-time, elucidating mechanistic steps that are not discernible through ensemble measurements uzh.ch. The phosphorothioate linkage itself might also serve as a site for labeling or could influence the local environment in ways detectable by these sensitive biophysical methods.

Computational Modeling and Simulation of ddTTP-α-S Interactions with Biological Macromolecules

Computational approaches, including molecular dynamics (MD) simulations, docking studies, and quantum mechanical (QM) calculations, are invaluable for understanding the molecular basis of ddTTP-α-S interactions and predicting its behavior. These methods can complement experimental studies by providing atomic-level detail and exploring dynamic processes.

Q & A

Q. What is the biochemical role of ddTTP-alpha-S in DNA sequencing, and how does it differ from unmodified dNTPs?

this compound acts as a chain-terminating nucleotide analog by lacking a 3′-hydroxyl group, preventing further DNA elongation during Sanger sequencing. Unlike standard dTTP, its thiophosphate modification enhances resistance to exonuclease digestion, improving sequencing accuracy . Researchers should validate its incorporation efficiency using gel electrophoresis or capillary electrophoresis to confirm termination profiles.

Q. What storage conditions are critical for maintaining this compound stability in enzymatic assays?

this compound requires storage at –20°C in neutral pH buffers (e.g., 10 mM Tris-HCl) to prevent hydrolysis. Degradation can be monitored via HPLC or mass spectrometry, with purity thresholds >95% recommended for reproducible results. Contaminated batches may show anomalous termination bands in sequencing gels .

Q. How can researchers verify the absence of exonuclease contamination in this compound reactions?

Include a control reaction with a fluorescently labeled primer-template complex. If exonuclease activity is present, the label will degrade, detected via fluorescence quenching. Alternatively, pre-treat enzymes with exonuclease inhibitors (e.g., EDTA) .

Advanced Research Questions

Q. What experimental parameters optimize the this compound:dTTP ratio to minimize nonspecific termination in long-read sequencing?

Titrate this compound concentrations (e.g., 0.1–10 μM) against dTTP (e.g., 100–500 μM) while monitoring termination efficiency via real-time kinetic assays. Optimal ratios balance termination specificity and read length, often requiring iterative adjustments based on polymerase fidelity (e.g., Therminator vs. Taq) .

Q. How should researchers resolve discrepancies in termination efficiency between this compound batches?

Perform side-by-side kinetic assays using standardized templates (e.g., M13mp18) and polymerases. Analyze data via Michaelis-Menten kinetics to identify batch-specific variations in or . Cross-validate with mass spectrometry to detect chemical degradation or impurities .

Q. What computational tools are recommended for analyzing this compound incorporation patterns in high-throughput sequencing datasets?

Use tools like Geneious or CLC Genomics Workbench to map termination sites. For machine learning approaches, train models on labeled datasets to distinguish true termination events from polymerase stalling or sequencing artifacts .

Q. How can this compound be adapted for single-molecule sequencing technologies (e.g., PacBio SMRT)?

Modify reaction conditions to accommodate processivity challenges: reduce Mg concentration (2–4 mM) and incorporate helicase additives (e.g., E. coli Rep protein) to stabilize paused complexes. Validate with single-molecule fluorescence resonance energy transfer (smFRET) .

Data Analysis and Contradiction Management

Q. What statistical methods address variability in this compound termination efficiency across replicate experiments?

Apply ANOVA to compare mean termination frequencies between replicates. Outliers may indicate inconsistent thermal cycling or polymerase lot variability. Normalize data using internal standards (e.g., synthetic oligonucleotides with predefined termination sites) .

Q. How do researchers differentiate between true chain termination and polymerase pausing in this compound assays?

Conduct time-course experiments: true termination events remain static over time, while paused complexes resume elongation with extended incubation. Use toeprinting assays or cryo-EM to visualize polymerase-DNA interactions .

Methodological Best Practices

Q. What protocols ensure reproducibility when using this compound in multi-laboratory studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.